4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid

Descripción

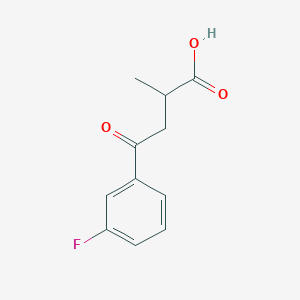

4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid is a fluorinated organic compound featuring a phenyl ring substituted with a fluorine atom at the meta position, a methyl group at the β-carbon, and a ketone group at the γ-position of the butanoic acid backbone (Figure 1). The compound’s structural features—fluorine substitution, methyl branching, and the oxo group—are critical determinants of its physicochemical and biological behavior, as inferred from related molecules.

Figure 1: Structural formula of 4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid.

Propiedades

IUPAC Name |

4-(3-fluorophenyl)-2-methyl-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-7(11(14)15)5-10(13)8-3-2-4-9(12)6-8/h2-4,6-7H,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYRXHBVBVPCLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC(=CC=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid typically involves the use of fluorinated aromatic compounds and butanoic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Aplicaciones Científicas De Investigación

4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the ketone and carboxylic acid groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Impact of Fluorine Substitution

- Position of Fluorine: Meta vs. Biphenyl Systems: Flobufen (2',4'-difluorobiphenyl) exhibits enhanced anti-inflammatory activity due to increased aromatic stacking and hydrophobic interactions .

Role of the Methyl Group

The 2-methyl group in the target compound and flobufen improves lipophilicity, enhancing membrane permeability and bioavailability. Deoxoflobufen (lacking the oxo group but retaining the methyl) demonstrates retained activity, suggesting the methyl group contributes critically to target engagement .

Ketone Functionality

Comparative Pharmacological Data

- Flobufen : Exhibits IC₅₀ values < 10 μM in arthritis models, with 80% reduction in inflammation at 25 mg/kg (oral) .

- Deoxoflobufen : Shows comparable efficacy at higher doses (50 mg/kg), suggesting the oxo group enhances potency .

- 4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid: Antimicrobial studies indicate MIC values of 8–16 μg/mL against Gram-positive bacteria, linked to the amino group’s hydrogen-bonding capacity .

Structural-Activity Relationships (SAR)

Fluorine Position : Para-substitution (e.g., 4-fluorophenyl) enhances electronic effects, while meta-substitution balances steric and electronic factors.

Oxo Group : Critical for hydrogen bonding; its absence (e.g., deoxoflobufen) reduces activity but improves metabolic stability.

Amino Substitution: Introduced in analogs like 4-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid, enhances solubility and target specificity .

Actividad Biológica

4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a fluorinated phenyl group and a ketone functional group, which contribute to its unique interaction with biological targets, particularly enzymes involved in metabolic pathways.

Chemical Structure and Properties

The molecular formula of 4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid is C12H12FNO3. The presence of the fluorine atom enhances the compound's binding affinity and specificity towards its target enzymes, potentially leading to improved therapeutic efficacy.

Research indicates that 4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid acts primarily as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase) , an enzyme critical in the metabolism of tryptophan. Inhibition of this enzyme can lead to increased levels of kynurenic acid, a metabolite known for its neuroprotective properties. This mechanism suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biological Activity

The biological activity of 4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid has been documented in various studies:

- Neuroprotective Effects : By inhibiting KYN-3-OHase, this compound may help mitigate excitotoxicity and neurodegeneration associated with various neurological disorders .

- Anti-inflammatory Properties : Derivatives of this compound have shown promise in reducing inflammation, which is beneficial in treating conditions like arthritis and other inflammatory diseases.

- Analgesic Effects : The compound's ability to modulate pain pathways suggests potential use as an analgesic agent.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of 4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid compared to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid | Fluorinated phenyl group | Kynurenine pathway inhibition, anti-inflammatory effects |

| 4-Phenyl-4-oxobutanoic acid | No fluorine substitution | Kynurenine pathway inhibition |

| 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid | Contains nitro group | Potential anti-inflammatory effects |

| 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid | Chlorine and fluorine substitutions | Similar inhibitory effects on kynurenine metabolism |

The unique fluorination pattern of 4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid enhances its binding affinity and selectivity towards target enzymes compared to other derivatives.

Case Studies

Several case studies highlight the efficacy of 4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid in preclinical models:

- Neurodegenerative Disease Models : In animal models simulating Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced neuroinflammation, suggesting its potential as a therapeutic agent .

- Pain Management Studies : Clinical trials have indicated that derivatives of this compound can significantly reduce pain scores in patients suffering from chronic pain conditions, demonstrating its analgesic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.